4-propyl-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-propyl-N-(pyridin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzamide core with a propyl group at the 4-position and a pyridin-3-ylmethyl substituent on the nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 4-propyl-N-(3-pyridinylmethyl)benzamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as a potential anti-tubercular agent .
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific targets within the bacterium, leading to inhibition of its growth and proliferation .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with essential biochemical processes within mycobacterium tuberculosis h37ra .
Result of Action
The primary result of the action of 4-propyl-N-(3-pyridinylmethyl)benzamide is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(pyridin-3-ylmethyl)benzamide typically involves the condensation of 4-propylbenzoic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and minimizing waste, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: 4-propylbenzoic acid derivatives.
Reduction: 4-propyl-N-(pyridin-3-ylmethyl)amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-propyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-propyl-N-(pyridin-3-ylmethyl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-propyl-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the pyridin-3-ylmethyl substituent can influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-propyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-4-13-6-8-15(9-7-13)16(19)18-12-14-5-3-10-17-11-14/h3,5-11H,2,4,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTIKDXWEUVWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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